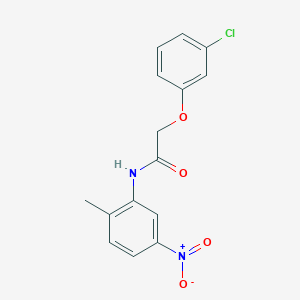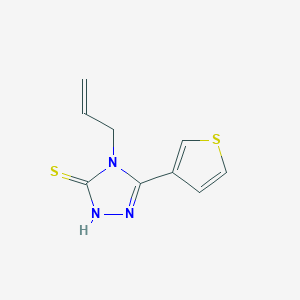![molecular formula C11H9N5O B5573159 2-amino-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5573159.png)
2-amino-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is a useful research compound. Its molecular formula is C11H9N5O and its molecular weight is 227.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 227.08070993 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A key study by Abu‐Hashem and Gouda (2017) describes the synthesis of novel compounds incorporating triazolopyrimidines, demonstrating promising antimicrobial properties against various pathogens. This research highlights the compound's utility in developing new antimicrobial agents (Abu‐Hashem & Gouda, 2017).
Antiasmatic Potential
Medwid et al. (1990) explored 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors, identifying several compounds with significant activity in the human basophil histamine release assay. These findings suggest potential antiasthmatic applications (Medwid et al., 1990).
Supramolecular Assemblies
Fonari et al. (2004) synthesized novel pyrimidine derivatives, investigating their potential as ligands for co-crystallization with diaza-18-crown-6, demonstrating the compound's versatility in forming hydrogen-bonded supramolecular assemblies (Fonari et al., 2004).
Green Synthesis of Anticonvulsants
Divate and Dhongade-Desai (2014) reported an efficient, green synthetic method for synthesizing triazolopyrimidine derivatives with potential anticonvulsant activity, highlighting the compound's application in developing new neurological treatments (Divate & Dhongade-Desai, 2014).
Novel Heterocycles Synthesis
Chernyshev et al. (2014) investigated the reactions of partially hydrogenated triazolopyrimidines with chlorocarboxylic acid chlorides, leading to the synthesis of new mesoionic heterocycles. This research underscores the compound's utility in expanding the diversity of heterocyclic chemistry (Chernyshev et al., 2014).
Wirkmechanismus
Mode of Action
Similar compounds have been shown to interact with their targets, leading to inhibition of specific enzymes or receptors .
Biochemical Pathways
Inhibition of janus kinases can affect the jak-stat signaling pathway, which plays a crucial role in immune response and cell growth .
Pharmacokinetics
A structurally similar compound was found to be orally bioavailable , suggesting that 2-amino-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one might also have good oral bioavailability.
Result of Action
Inhibition of janus kinases can lead to modulation of immune response and cell growth .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, similar compounds were found to be thermally stable with decomposition temperatures in the range of 454-476 °C .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
The effects of 2-amino-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one on cells are diverse and depend on the specific type of cell and the cellular processes involved . This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-amino-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-10-14-11-13-8(6-9(17)16(11)15-10)7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGIHHUDHWRDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5573082.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5573090.png)
![8-(1H-imidazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5573102.png)
![5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5573104.png)

![N-methyl-2-phenyl-N-(quinolin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5573119.png)
![3-(2-chlorophenyl)-11-(2-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5573126.png)
![2-(3,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5573132.png)
![2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B5573167.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5573174.png)



